molecular formula C19H19ClN2O3S B2942295 (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone CAS No. 851801-62-2

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone

Cat. No.: B2942295
CAS No.: 851801-62-2
M. Wt: 390.88
InChI Key: QWKXHQCNGNLPBQ-UHFFFAOYSA-N
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Description

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a chlorobenzylthio group, a dihydroimidazolyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Chlorobenzylthio Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a thiol compound under basic conditions to form the chlorobenzylthio intermediate.

    Cyclization to Form the Imidazole Ring: The intermediate is then reacted with an appropriate amine to form the imidazole ring through a cyclization reaction.

    Introduction of the Dimethoxyphenyl Group: Finally, the dimethoxyphenyl group is introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs for the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone
  • (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethoxyphenyl)methanone
  • (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,5-dimethoxyphenyl)methanone

Uniqueness

The uniqueness of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-24-16-5-3-4-15(17(16)25-2)18(23)22-11-10-21-19(22)26-12-13-6-8-14(20)9-7-13/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKXHQCNGNLPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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